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Compound Name: Kevetrin hydrochloride

Cat. No.: B612082

Abstract

Kevetrin hydrochloride (also known as thioureidobutyronitrile or 3-cyanopropyl
carbamimidothioate hydrochloride) is a novel, small-molecule anti-cancer agent developed by
Cellceutix Corporation (now Innovation Pharmaceuticals).[1][2][3] It is designed to reactivate
the tumor suppressor protein p53, a critical regulator of cell growth and division that is
inactivated in a majority of human cancers.[3] Kevetrin has demonstrated a unique dual
mechanism, showing efficacy in preclinical models of tumors with both wild-type and mutated
p53.[4][5] Early clinical trials have established its safety and tolerability, positioning it as a
promising candidate for further development, particularly for difficult-to-treat cancers. This
guide provides a detailed technical overview of its early discovery, chemical synthesis,
mechanism of action, and data from preclinical and initial clinical investigations.

Early Discovery and Rationale

The development of Kevetrin was predicated on the therapeutic strategy of restoring the
function of the p53 tumor suppressor protein, often called the "Guardian of the Genome."[1][3]
The p53 pathway is a crucial barrier to cancer development, initiating cell cycle arrest,
senescence, or apoptosis in response to cellular stress.[4][5] In most cancers, this pathway is
disrupted, allowing for uncontrolled cell proliferation.[1]

Kevetrin emerged as a small molecule capable of modulating this pathway. While the specific
screening and lead optimization process that identified thioureidobutyronitrile is proprietary, its
development was driven by its observed ability to induce p53 activation.[3][6] It has since
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received Orphan Drug status from the U.S. Food and Drug Administration (FDA) for ovarian
cancer, pancreatic cancer, and retinoblastoma.[1][3]

Chemical Synthesis of Kevetrin Hydrochloride

The precise, industrial-scale synthesis protocol for Kevetrin hydrochloride (CsH10CINsS) is
not publicly detailed.[4] However, a plausible and chemically sound synthetic route can be
derived from standard organic chemistry principles and published procedures for analogous
compounds. The synthesis likely involves a two-step process: the formation of the thiouronium
salt from a nitrile-containing alkyl halide and thiourea, followed by conversion to the
hydrochloride salt.

Plausible Synthesis Pathway:

o Step 1: Synthesis of 3-cyanopropyl carbamimidothioate. This step involves the reaction of 4-
chlorobutyronitrile with thiourea in a suitable solvent, such as water or an alcohol, under
heat. The sulfur atom of thiourea acts as a nucleophile, displacing the chloride ion from 4-
chlorobutyronitrile to form the isothiouronium salt intermediate.

e Step 2: Formation of the Hydrochloride Salt. The resulting free base or isothiouronium salt is
then treated with hydrochloric acid (HCI) in a non-aqueous solvent like ether or methylene
chloride to precipitate the final product, Kevetrin hydrochloride, as a stable, crystalline
solid.

// Nodes A [label="4-Chlorobutyronitrile\n+ Thiourea", fillcolor="#F1F3F4",
fontcolor="#202124"]; B [label="Nucleophilic\nSubstitution”, shape=ellipse, style="filled",
fillcolor="#FFFFFF", fontcolor="#202124", width=2, height=1]; C
[label="Isothiouronium\nintermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; D
[label="Addition of\nHydrochloric Acid (HCI)", shape=ellipse, style="filled", fillcolor="#FFFFFF",
fontcolor="#202124", width=2, height=1]; E [label="Kevetrin Hydrochloride\n(Final Product)",
fillcolor="#4285F4", fontcolor="#FFFFFF"];

/l Edges A -> B [color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E
[color="#34A853"]; } dot Figure 1: Plausible Synthesis Workflow for Kevetrin HCI.

Mechanism of Action
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Kevetrin exhibits both p53-dependent and p53-independent anti-tumor activities, making it
effective across a broad range of cancer types.[4]

p53-Dependent Pathway (Wild-Type p53)

In cancer cells with functional, wild-type p53 (TP53-wt), Kevetrin works primarily by preventing
p53 degradation.[4][5]

o MDM2 Inhibition: Kevetrin induces the phosphorylation of p53 at the serine-15 residue (p53-
Serl5).[5] This phosphorylation event disrupts the binding of MDM2, an E3 ubiquitin ligase
that targets p53 for proteasomal degradation.[5]

e p53 Stabilization and Activation: With MDM2 binding inhibited, p53 accumulates in the
nucleus. This stabilized p53 acts as a transcription factor.

o Target Gene Expression: Activated p53 upregulates the expression of its target genes, most
notably p21 (CDKNZ1A), which enforces cell cycle arrest, and PUMA (p53 upregulated
modulator of apoptosis), which triggers the apoptotic cascade.[4][5]

o Transcription-Independent Apoptosis: Kevetrin also alters the E3 ligase activity of MDM2,
leading to a stable, monoubiquitinated form of p53. This modified p53 can translocate to the
mitochondria and interact directly with pro-apoptotic proteins like BAX and BAK to initiate
apoptosis, bypassing the need for gene transcription.[5]

// Nodes Kevetrin [label="Kevetrin", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];
p53 [label="p53 (Wild-Type)", fillcolor="#F1F3F4", fontcolor="#202124"]; MDM2
[label="MDM2", fillcolor="#F1F3F4", fontcolor="#202124"]; p53_P [label="Phosphorylated
p53\n(Serl5)", fillcolor="#FBBCO05", fontcolor="#202124"]; Degradation
[label="Proteasomal\nDegradation”, fillcolor="#F1F3F4", fontcolor="#202124"]; p21 [label="p21
Expression”, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PUMA [label="PUMA Expression",
fillcolor="#4285F4", fontcolor="#FFFFFF"]; Arrest [label="Cell Cycle Arrest",
fillcolor="#34A853", fontcolor="#FFFFFF", shape=hexagon]; Apoptosis [label="Apoptosis",
fillcolor="#34A853", fontcolor="#FFFFFF", shape=hexagon];

// Edges Kevetrin -> p53_P [label=" Induces\nPhosphorylation", color="#34A853"]; MDM2 ->
p53 [label=" Binds & Marks\nfor Degradation"]; p53 -> Degradation [style=dashed]; p53 P ->
MDMZ2 [label=" Blocks Binding", arrowhead=tee, color="#EA4335"]; p53_P -> p21 [label="
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Upregulates”]; p53_P -> PUMA [label=" Upregulates"]; p21 -> Arrest [label=" Leads t0"]; PUMA
-> Apoptosis [label=" Leads t0"]; } dot Figure 2: Kevetrin's p53-Dependent Signaling Pathway.

p53-Independent Pathway (Mutant p53)

In cancer cells where p53 is mutated (TP53-mut), Kevetrin employs alternative pathways to
induce cell death.[4]

o HDACG6 Downregulation: It is hypothesized that Kevetrin downregulates histone deacetylase
6 (HDACS®). This disrupts the HDAC6-Hsp90 chaperone axis, which is crucial for the stability
of many oncogenic proteins, including mutant p53, leading to its degradation.[4]

e p21 Upregulation: Kevetrin can induce the expression of the cell cycle inhibitor p21 in a p53-
independent manner, thereby halting cell proliferation.[4]

e Rb-E2F Pathway Inhibition: The drug has been shown to downregulate the expression of
E2F1, a key transcription factor that promotes cell cycle progression and is often
overexpressed in tumors.[7]

Preclinical Data

Kevetrin has undergone extensive preclinical testing in both in vitro cell lines and in vivo animal
models, demonstrating broad anti-tumor activity.

In Vitro Efficacy

Studies in acute myeloid leukemia (AML) cell lines demonstrated that continuous treatment
with Kevetrin led to significant cell growth arrest and apoptosis.[4][5] Notably, TP53-mutant cell
lines displayed a higher sensitivity to the drug.[4] A 2023 study on a novel analog reported that
the ICso value for Kevetrin itself in several ovarian cancer cell lines was greater than 100 pM
after 48 hours of treatment, indicating the need for the development of more potent analogs for
certain cancer types.
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BENCHE

Concentration/Valu

Cell Line Model Finding Reference

e
Acute Myeloid Increased Apoptosis 55.0% at 340 uM 4]
Leukemia (MOLM-13)  (Annexin V+) (48h)
Acute Myeloid Increased Apoptosis 60.9% at 340 uM )
Leukemia (NOMO-1) (Annexin V+) (48h)
Multi-Drug Resistant G2/M Cell Cycle ]

78% effective rate [2]
NSCLC Arrest
Multi-Drug Resistant ) 66% increase vs.

Increased Apoptosis [2]

NSCLC control
Ovarian Cancer
(OVCAR-3, HeyAS8, Cytotoxicity (ICso) >100 uM (48h) [8]

etc.)

Table 1: Summary of In Vitro Preclinical Data for Kevetrin.

In Vivo and Pharmacokinetic Data

Preclinical animal studies were crucial for establishing the pharmacokinetic profile of Kevetrin.
These studies supported its advancement into human trials and guided the exploration of an
oral formulation.
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Parameter Species

Value

Significance Reference

Oral
Bioavailability Rat

Sprague-Dawley

79%

High oral
bioavailability
supports

[3]
development of a
convenient pill

form.

Biological Half-
Life

N/A

8-10 hours

A relatively short
half-life suggests

that more

frequent or [1]
continuous

dosing might be

beneficial.

Sprague-Dawley

Safety (Oral
y (Oral) Rat

Well-tolerated up
to 500 mg/kg
daily for 7 days

Showed a good

safety profile at

doses higher

than those used 13l
for efficacy

studies.

Table 2: Summary of Preclinical Pharmacokinetic and Safety Data.

Early Clinical Development

Kevetrin advanced into human trials to assess its safety, tolerability, pharmacokinetics (PK),

and pharmacodynamics (PD).

Phase 1 Trial (NCT01664000)

A Phase 1, open-label, dose-escalation study was successfully completed at the Dana-Farber

Cancer Institute and Beth Israel Deaconess Medical Center.[1][2]

o Objective: To determine the maximum tolerated dose (MTD), recommended Phase 2 dose,

and safety profile of intravenously administered Kevetrin.
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» Population: Patients with advanced, refractory solid tumors.

» Design: A standard 3+3 dose-escalation design was used, with Kevetrin administered as a 1-
hour intravenous infusion once weekly for three weeks in a 28-day cycle. The starting dose
was 10 mg/mz2.

e Results: The trial met its objectives, demonstrating that Kevetrin was safe and well-tolerated
by patients. Encouraging signs of therapeutic response were observed.

e Pharmacodynamics: As a biomarker of p53 activation, p21 expression was measured in
patients’ peripheral blood mononuclear cells. 48% of patients showed a 210% increase in
p21 expression within 7-24 hours of treatment, confirming that Kevetrin was engaging its
target in humans.[4]

Phase 2a Trial

Following the successful Phase 1 trial, a Phase 2a study was initiated to evaluate Kevetrin in
patients with platinum-resistant/refractory ovarian cancer.[1] This trial was designed to use
more frequent dosing (three times per week) at higher starting levels (250 mg/m?) to leverage
the drug's short half-life.[1]

Experimental Protocols

The following sections describe the methodologies for key experiments used to elucidate the
mechanism and efficacy of Kevetrin.

Western Blot for p53 Pathway Activation

This protocol is used to detect the levels of total and phosphorylated p53, as well as
downstream targets like p21.

e Cell Culture and Treatment: Cancer cell lines (e.g., OCI-AML3, MOLM-13) are cultured
under standard conditions and treated with varying concentrations of Kevetrin (e.g., 85, 170,
340 uM) or a vehicle control for a specified time (e.g., 48 hours).[4]

o Protein Extraction: Cells are harvested, washed with cold phosphate-buffered saline (PBS),
and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and
phosphatase inhibitors to create a total protein lysate.
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e Protein Quantification: The total protein concentration in each lysate is determined using a
BCA (bicinchoninic acid) assay to ensure equal loading.

o SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 pg) are separated by size
via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then
transferred to a polyvinylidene difluoride (PVDF) membrane.

e Immunoblotting:

o The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in Tris-
buffered saline with Tween 20) to prevent non-specific antibody binding.

o The membrane is incubated overnight at 4°C with primary antibodies specific for target
proteins (e.g., rabbit anti-p53, rabbit anti-phospho-p53 Serl5, mouse anti-p21, mouse
anti-B-actin).

o After washing, the membrane is incubated with a horseradish peroxidase (HRP)-
conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP).

» Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)
substrate and imaged. The intensity of the bands is quantified relative to a loading control
(e.q., B-actin) to determine changes in protein expression.

Apoptosis Assessment by Annexin V Staining

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

o Cell Treatment: Cells are treated with Kevetrin as described above. Both floating and
adherent cells are collected to ensure all apoptotic cells are analyzed.

o Cell Washing: Harvested cells are washed twice with cold PBS by gentle centrifugation to
remove media components.

e Staining:

o Cells are resuspended in 1X Annexin-binding buffer at a concentration of approximately 1
x 10° cells/mL.
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o To 100 pL of the cell suspension, fluorochrome-conjugated Annexin V (e.g., Annexin V-
FITC) and a viability dye like propidium iodide (PI) are added.

o The mixture is incubated at room temperature for 15 minutes in the dark. Annexin V binds
to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while
Pl enters and stains the DNA of late-stage apoptotic or necrotic cells with compromised
membranes.

Flow Cytometry Analysis: After incubation, 400 pL of 1X Annexin-binding buffer is added, and
the samples are analyzed promptly on a flow cytometer. The results differentiate between
live cells (Annexin V-negative, Pl-negative), early apoptotic cells (Annexin V-positive, PI-
negative), and late apoptotic/necrotic cells (Annexin V-positive, Pl-positive).
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Conclusion

Kevetrin hydrochloride represents a significant effort in the field of oncology to therapeutically
target the p53 pathway. Its early development was characterized by a strong mechanistic
rationale and promising preclinical activity in a wide array of cancer models. The molecule's
ability to act on both wild-type and mutant p53 tumors is a key differentiator. A successfully
completed Phase 1 trial established its clinical safety and confirmed its mechanism of action in
humans. While further clinical investigation and the development of more potent oral
formulations are necessary, the foundational data on Kevetrin underscores its potential as a
next-generation chemotherapy agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b612082#early-discovery-and-synthesis-of-kevetrin-
hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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